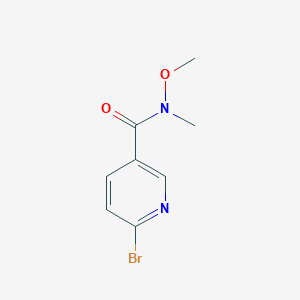

6-Bromo-N-methoxy-N-methylnicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Bromo-N-methoxy-N-methylnicotinamide is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 24507 It is a derivative of nicotinamide, featuring a bromine atom at the 6th position of the pyridine ring, and methoxy and methyl groups attached to the nitrogen atom of the amide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N-methoxy-N-methylnicotinamide typically involves the bromination of nicotinamide followed by the introduction of methoxy and methyl groups. One common method includes:

- Bromination of nicotinamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.

- Subsequent reaction with methanol and a methylating agent such as methyl iodide in the presence of a base like sodium hydride or potassium carbonate to introduce the methoxy and methyl groups.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-N-methoxy-N-methylnicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed:

- Substitution reactions can yield various substituted nicotinamide derivatives.

- Oxidation and reduction reactions can produce oxidized or reduced forms of the compound, respectively.

Wissenschaftliche Forschungsanwendungen

6-Bromo-N-methoxy-N-methylnicotinamide is a nicotinamide derivative with a bromine atom at the 6-position and methoxy and methyl groups attached to the nitrogen atoms. It is part of a broader class of nicotinamide derivatives studied for potential therapeutic applications, especially concerning enzyme inhibition and metabolic pathways.

Potential Applications

- Pharmaceutical Development this compound shows inhibitory effects, making it potentially useful in pharmaceutical development.

- Enzyme Inhibition Research shows that this compound can inhibit nicotinamide-N-methyltransferase, an enzyme involved in nicotinamide metabolism. By inhibiting this enzyme, the compound can affect metabolic processes and has been explored for potential roles in cancer therapy and metabolic disorders.

- Modulation of Cellular Pathways The compound's ability to modulate cellular pathways makes it a candidate for further pharmacological studies.

- Antimicrobial Properties: Structural characteristics may suggest potential antimicrobial properties, particularly against mycobacterial strains.

Interactions with Biological Targets

Studies indicate that this compound interacts with various biological targets. Its role as an inhibitor of nicotinamide-N-methyltransferase suggests it has significant implications for cellular metabolism and signaling pathways. Further studies are needed to fully understand its pharmacological profile and potential side effects.

Structural Similarities

Several compounds share structural similarities with this compound:

- 6-Chloro-N-methoxy-N-methyl-nicotinamide exhibits different biological activity profiles due to the presence of chlorine instead of bromine.

- 4-Bromo-N-methoxy-N-methylbenzamide has bromine in a different position, leading to potentially different pharmacological effects.

- 6-Bromo-N-(4-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)methyl-nicotinamide has a complex bicyclic structure and enhanced potency against specific microbial strains.

Wirkmechanismus

The mechanism of action of 6-Bromo-N-methoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. While detailed studies are required to elucidate its exact mechanism, it is believed to exert its effects through:

Molecular Targets: Binding to enzymes or receptors involved in key biological processes.

Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

- 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

- 6-Bromo-N-methylnicotinamide

- 6-Bromo-N-methoxy-N-methylpyridine-3-carboxamide

Comparison: 6-Bromo-N-methoxy-N-methylnicotinamide is unique due to the presence of both methoxy and methyl groups on the nitrogen atom of the amide group, which can influence its reactivity and biological activity compared to similar compounds. The bromine atom at the 6th position also provides a site for further functionalization, making it a versatile intermediate in chemical synthesis.

Biologische Aktivität

6-Bromo-N-methoxy-N-methylnicotinamide (CAS No. 149806-05-3) is a compound derived from nicotinamide, notable for its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C₈H₈BrN₂O₂. The compound features a bromine atom at the 6-position and methoxy and methyl groups attached to the nitrogen atoms. This unique structure enhances its reactivity and binding affinity to various biological targets.

The primary mechanism of action for this compound involves its inhibition of nicotinamide-N-methyltransferase (NNMT), an enzyme that plays a crucial role in the metabolism of nicotinamide. By inhibiting NNMT, this compound may influence several metabolic processes, potentially affecting conditions such as obesity and metabolic disorders .

Key Mechanisms:

- Enzyme Inhibition: Specifically targets NNMT, leading to alterations in metabolic pathways.

- Signaling Pathways: Modulates pathways related to cell growth, apoptosis, and metabolic regulation .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against Mycobacterium tuberculosis (M. tuberculosis) .

- Cytotoxic Effects: The compound has shown cytotoxic effects against cancer cell lines, including human breast adenocarcinoma cells .

- Metabolic Regulation: By inhibiting NNMT, it may help regulate energy metabolism and could be beneficial in treating obesity-related conditions .

Table 1: Summary of Biological Activities

Case Study: Antimycobacterial Activity

In a screening of compounds for antituberculosis activity, this compound was identified as a candidate with significant inhibitory effects on multidrug-resistant strains of M. tuberculosis. The minimal inhibitory concentration (MIC) was reported as low as 0.9 μg/mL, indicating strong potential for further development as an anti-TB agent .

Case Study: Cytotoxicity in Cancer Research

A series of compounds similar to this compound were tested for their cytotoxic effects on human cancer cell lines. The results showed that compounds with similar structural modifications exhibited significant cytotoxicity against breast cancer cells, suggesting that the bromine and methoxy substitutions enhance biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-N-methoxy-N-methylnicotinamide, and how do reaction conditions influence yield?

- Methodological Answer : A multi-step synthesis is typically employed, starting with nicotinamide derivatives. For example:

-

Step 1 : Bromination at the 6-position of the pyridine ring using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C).

-

Step 2 : Methoxy-methylation via nucleophilic substitution using methoxy-methylamine in the presence of a coupling agent like EDCI/HOBt .

-

Key Variables : Temperature, solvent polarity, and stoichiometric ratios of reagents significantly impact yield. For brominated pyridines, excess brominating agents may lead to di-substitution byproducts, requiring careful monitoring .

Reaction Step Reagents/Conditions Yield Range Key Challenges Bromination NBS, DMF, 0–5°C 60–75% Di-substitution Methoxy-methylation MeONHMe, EDCI/HOBt 50–65% Competing hydrolysis

Q. How can this compound be characterized to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : 1H and 13C NMR to verify substitution patterns (e.g., methoxy group at δ 3.3–3.5 ppm, bromine-induced deshielding at C6).

- HRMS : Confirm molecular weight (expected C8H10BrN2O2, ~261.04 g/mol) .

- HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromine substituent.

- Moisture : Avoid aqueous environments due to potential hydrolysis of the methoxy-methylamide group.

- Hazards : Brominated compounds may release HBr under acidic conditions; use fume hoods and neutralization protocols .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The 6-bromo group serves as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling).

- Optimization Tips :

- Use Pd(PPh3)4 as a catalyst with aryl boronic acids in THF/Na2CO3.

- Microwave-assisted conditions (100°C, 15 min) improve regioselectivity and reduce side reactions .

- Data Contradiction Note : Some studies report lower yields with bulkier aryl partners due to steric hindrance; consider using Buchwald-Hartwig amination as an alternative .

Q. What computational strategies can predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR or MAPK). Focus on the bromine’s hydrophobic interactions and the amide’s hydrogen-bonding potential.

- QSAR Models : Train models using descriptors like logP, polar surface area, and Hammett constants for bromine .

- Limitations : Computational predictions may conflict with in vitro assays due to solvent effects; validate with enzyme inhibition assays (IC50) .

Q. How should researchers address contradictions in pharmacological data for brominated nicotinamide derivatives?

- Methodological Answer :

- Root-Cause Analysis : Compare assay conditions (e.g., cell lines, incubation time, solvent DMSO concentration).

- Case Study : Discrepancies in IC50 values for similar compounds may arise from differential membrane permeability or metabolic stability .

- Resolution Framework :

Replicate experiments using standardized protocols.

Perform meta-analyses of published data to identify trends.

Use orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Eigenschaften

IUPAC Name |

6-bromo-N-methoxy-N-methylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)6-3-4-7(9)10-5-6/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQQNLRKWKBQGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CN=C(C=C1)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.